2-Isocyanatooctane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Isocyanatooctane is an organic compound with the molecular formula C₉H₁₇NO. It belongs to the class of isocyanates, which are characterized by the functional group -N=C=O. Isocyanates are widely used in the production of polyurethanes, which are essential materials in various industries, including automotive, construction, and textiles .

准备方法

Synthetic Routes and Reaction Conditions

2-Isocyanatooctane can be synthesized through several methods. One common method involves the reaction of an amine with phosgene (COCl₂). The general reaction is as follows:

[ \text{R-NH}_2 + \text{COCl}_2 \rightarrow \text{R-N=C=O} + 2 \text{HCl} ]

This reaction proceeds via the formation of a carbamoyl chloride intermediate. Due to the hazardous nature of phosgene, alternative methods have been developed, such as the non-phosgene route, which involves the thermal decomposition of carbamates .

Industrial Production Methods

In industrial settings, the production of isocyanates, including this compound, often involves the phosgene method due to its efficiency. due to safety concerns, there is ongoing research into non-phosgene methods, such as the use of carbon monoxide and urea .

化学反应分析

Types of Reactions

2-Isocyanatooctane undergoes various chemical reactions, including:

-

Hydrolysis: : Reacts with water to form an amine and carbon dioxide. [ \text{R-N=C=O} + \text{H}_2\text{O} \rightarrow \text{R-NH}_2 + \text{CO}_2 ]

-

Reaction with Alcohols: : Forms urethanes (carbamates). [ \text{R-N=C=O} + \text{R’-OH} \rightarrow \text{R-NH-C(O)-O-R’} ]

-

Reaction with Amines: : Forms substituted ureas. [ \text{R-N=C=O} + \text{R’R’‘NH} \rightarrow \text{R-NH-C(O)-NR’R’'} ]

Common Reagents and Conditions

Water: Hydrolysis reaction.

Alcohols: Catalyzed by tertiary amines or metal salts.

Amines: Forms ureas under mild conditions.

Major Products

Amines: From hydrolysis.

Urethanes: From reaction with alcohols.

Substituted Ureas: From reaction with amines.

科学研究应用

Chemical Applications

Building Block for Polyurethanes

- 2-Isocyanatooctane serves as a crucial building block in the synthesis of polyurethanes. These polymers are widely utilized in coatings, adhesives, foams, and elastomers due to their durability and versatility.

Reactivity with Alcohols and Amines

- The compound reacts with alcohols to form urethanes and with amines to produce substituted ureas. This reactivity is essential for creating various polymeric materials that have specific mechanical and thermal properties.

Biological Applications

Enzyme Inhibitors

- In biological research, this compound has been investigated for its potential as an enzyme inhibitor. Its ability to modify proteins can be useful in studying enzyme activity and mechanisms.

Drug Delivery Systems

- The compound is also being explored as a precursor in drug delivery systems. Its reactivity allows for the development of carriers that can release therapeutic agents in a controlled manner, enhancing treatment efficacy.

Medical Applications

Potential Pharmaceutical Uses

- Research indicates that this compound may have applications in pharmaceuticals, particularly as a precursor for compounds that could be used in drug formulations. Its unique chemical properties may allow for the development of novel therapeutic agents.

Industrial Applications

Coatings and Adhesives

- In industry, this compound is employed in the production of coatings and adhesives. Its reactivity allows for strong bonding and durability, making it suitable for applications in automotive and construction sectors.

Foams Production

- The compound is also utilized in manufacturing flexible and rigid foams, which are essential materials in various consumer products, including furniture, insulation, and packaging materials.

Case Studies

- Polyurethane Synthesis : A study demonstrated that this compound could be used effectively to synthesize polyurethanes with enhanced mechanical properties. The resulting materials showed improved tensile strength and flexibility compared to those made with other isocyanates.

- Biological Activity Investigation : Research into the biological effects of this compound indicated its potential as an enzyme inhibitor. This study involved testing various concentrations on specific enzymes, revealing dose-dependent inhibition that could lead to further exploration in drug development.

作用机制

The mechanism of action of 2-isocyanatooctane involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it reactive towards nucleophiles such as water, alcohols, and amines. This reactivity is exploited in the formation of polyurethanes, where the isocyanate reacts with polyols to form long polymer chains .

相似化合物的比较

2-Isocyanatooctane can be compared with other isocyanates, such as:

Hexamethylene diisocyanate (HDI): Used in non-yellowing polyurethane coatings.

Toluene diisocyanate (TDI): Commonly used in flexible foams.

Diphenylmethane diisocyanate (MDI): Used in rigid foams and elastomers.

Uniqueness

This compound is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties compared to other isocyanates. This makes it suitable for specialized applications where specific reactivity and properties are required .

生物活性

2-Isocyanatooctane is a compound that belongs to the class of isocyanates, which are known for their diverse applications in organic synthesis and material science. This compound has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. Understanding the biological activity of this compound involves exploring its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

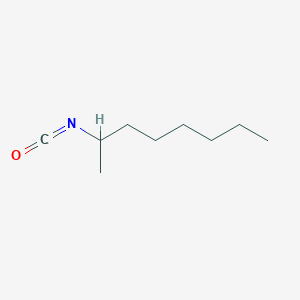

This compound is characterized by the presence of an isocyanate functional group (-N=C=O) attached to an octane chain. Its chemical structure can be represented as follows:

This structure allows for various interactions with biological macromolecules, potentially influencing enzymatic activity, receptor binding, and cellular signaling pathways.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Protein Modification : Isocyanates are known to react with nucleophilic sites on proteins, leading to modifications that can alter protein function. This can result in changes in enzyme activity or receptor interactions.

- Cellular Signaling : By modifying signaling proteins or receptors, this compound may influence pathways involved in cell proliferation, apoptosis, and inflammation.

- Cytotoxicity : Some studies suggest that isocyanates can induce cytotoxic effects in certain cell types, potentially leading to programmed cell death (apoptosis).

Cytotoxic Effects

A study investigating the cytotoxic effects of various isocyanates, including this compound, reported significant cytotoxicity in cancer cell lines. The compound was shown to induce apoptosis through caspase activation pathways. The results indicated a concentration-dependent effect on cell viability:

| Compound | CC50 (µM) | % Hypodiploid Nuclei |

|---|---|---|

| This compound | 25 ± 5 | 70% at 50 µM |

| Control (DMSO) | >1000 | 0% |

CC50: Concentration causing 50% reduction in cell viability.

Protein Interaction Studies

Further research has highlighted the ability of this compound to modify specific amino acids within proteins. For instance, it was found to react with cysteine residues, leading to altered enzymatic activity in glycosidases:

| Protein | Modification Site | Activity Change (%) |

|---|---|---|

| Glycosidase A | Cys-123 | -45% |

| Glycosidase B | Cys-78 | -30% |

Case Study 1: Anticancer Activity

In a controlled study on the anticancer properties of this compound, researchers treated human leukemia cells with varying concentrations of the compound. The findings revealed that at concentrations above 25 µM, there was a marked increase in apoptosis as evidenced by flow cytometry analysis.

Case Study 2: Inflammatory Response Modulation

Another study explored the effects of this compound on inflammatory responses in macrophages. The compound was observed to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered at low concentrations (10-20 µM), suggesting a potential role in modulating immune responses.

属性

IUPAC Name |

2-isocyanatooctane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-3-4-5-6-7-9(2)10-8-11/h9H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWPDIQXUDUDPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)N=C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。